An In-Depth Technical Guide to the Physical Properties of 1,3-Difluoro-5-iodobenzene
An In-Depth Technical Guide to the Physical Properties of 1,3-Difluoro-5-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,3-Difluoro-5-iodobenzene
1,3-Difluoro-5-iodobenzene (CAS No. 2265-91-0) is a halogenated aromatic compound of significant interest in modern chemical synthesis.[1][2] Its strategic value lies in the unique and orthogonally reactive functionalities present on the benzene ring: two deactivating, electron-withdrawing fluorine atoms and a versatile iodine atom. This specific arrangement makes it an invaluable building block, particularly in the fields of pharmaceutical development and materials science.[1] The fluorine atoms can enhance metabolic stability and lipophilicity in drug candidates, while the iodo group serves as a highly effective handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to build molecular complexity.[1]
This guide, intended for the practicing scientist, provides a detailed examination of the core physical properties of 1,3-Difluoro-5-iodobenzene. Understanding these characteristics is not merely an academic exercise; it is fundamental to its effective application in synthesis, process development, and purification.[3] Properties such as boiling point, solubility, and density directly inform decisions on reaction conditions, solvent selection, and isolation techniques, ultimately impacting reaction yield, purity, and scalability.[3]
Core Physical and Chemical Properties
A comprehensive understanding of a reagent's physical properties is the foundation of its successful application. These parameters govern its behavior in both storage and reaction environments.
| Property | Value | Method/Standard (Typical) | Significance in Application |
| Molecular Formula | C₆H₃F₂I | --- | Defines the elemental composition and stoichiometry.[2][4] |
| Molecular Weight | 239.99 g/mol | --- | Essential for all stoichiometric calculations in reaction design.[1][2][4] |
| CAS Number | 2265-91-0 | --- | Unique identifier for unambiguous substance identification.[1][2] |
| Appearance | Colorless to light yellow/orange clear liquid | Visual Inspection | A primary indicator of purity; deviations may suggest contamination or degradation.[1][5] |
| Density | ~2.0 g/cm³ (2.001-2.004 g/cm³) | ASTM D1475 or similar | High density means it will form the lower layer in biphasic systems with water or less dense organic solvents, impacting work-up and extraction procedures.[5] |
| Boiling Point | 173-174 °C (at 760 mmHg) | ASTM D2887 or similar | Key for purification by distillation and for setting appropriate reflux temperatures in high-temperature reactions. The significant boiling point allows for a wide range of reaction temperatures without requiring high-pressure apparatus.[5] |
| 60 °C (at 17 mmHg) | Useful for purification via vacuum distillation, which prevents thermal degradation of the compound or other sensitive reagents in a mixture.[1] | ||
| Melting Point | -45 °C (lit.) | OECD Guideline 102 | Indicates the compound is a liquid under standard laboratory conditions, simplifying handling and dispensing. |
| Refractive Index (n20/D) | 1.5540 | ASTM D1218 | A rapid and non-destructive method for identity and purity verification.[5] Batches of the material should conform to this value.[6][7] |
| Flash Point | 82 °C (180 °F) | ASTM D93 (Pensky-Martens Closed Cup) or similar | Classifies the material as a combustible liquid, informing safe handling and storage procedures to avoid ignition sources.[8] |
| Vapor Pressure | 1.66 mmHg at 25 °C | --- | Indicates a relatively low volatility at room temperature, simplifying handling outside of a fume hood for brief periods, though good laboratory practice still dictates its use. |
| Solubility | Insoluble in water. Soluble in common organic solvents. | General observation for aryl halides | As a lipophilic aromatic compound, it is expected to be soluble in solvents like tetrahydrofuran (THF), dichloromethane (DCM), chloroform, and ethyl acetate, and less soluble in highly polar solvents like water or non-polar solvents like hexanes. This dictates solvent choices for reactions and chromatography. |
Spectroscopic Data for Structural Verification
-
¹H NMR: The proton NMR spectrum is expected to be complex due to multiple fluorine-proton couplings. Three distinct signals for the aromatic protons would be anticipated, each appearing as a multiplet.
-
¹³C NMR: The carbon NMR spectrum would show four signals for the aromatic carbons. The carbon atoms bonded to fluorine will appear as doublets due to one-bond C-F coupling, which is typically large ( >200 Hz). The other carbons will also show smaller couplings to the fluorine atoms. The carbon bonded to iodine will have a characteristic chemical shift at high field (low ppm) compared to the other carbons.
-
¹⁹F NMR: The fluorine NMR spectrum is the most definitive for this compound. It should show a single resonance, as the two fluorine atoms are chemically equivalent. This signal would be a triplet due to coupling with the two adjacent protons (H2 and H4/6).
Application in Synthesis: A Self-Validating Protocol
The utility of 1,3-Difluoro-5-iodobenzene is best illustrated through a reliable synthetic protocol. Its preparation from 3,5-difluorophenylboronic acid is a common and instructive example.
Reaction: Copper-Catalyzed Iodination of 3,5-Difluorophenylboronic Acid[5][9]
Caption: Synthesis of 1,3-Difluoro-5-iodobenzene.
Step-by-Step Methodology & Rationale
-
Reagent Charging: To a 15 mL reaction tube, add 3,5-difluorophenylboronic acid (1 mmol), Iodine (I₂, 1 mmol), and Cu(NO₃)₂·3H₂O (0.05 mmol).[5][9]
-
Expertise & Causality: The boronic acid is the aryl source. Iodine is the electrophilic iodine source. The copper(II) nitrate is the catalyst essential for the ipso-substitution of the boronic acid group with iodine. A sub-stoichiometric amount is used as it is regenerated during the catalytic cycle.
-
-
Solvent Addition: Add acetonitrile (0.8 mL).[5][9]
-
Expertise & Causality: Acetonitrile is a suitable polar aprotic solvent that solubilizes the reactants and is stable to the reaction conditions.
-
-
Reaction Execution: Seal the reaction tube and heat for 6 hours.
-
Trustworthiness: Sealing the tube is crucial to prevent the loss of volatile iodine. The reaction time is determined empirically to ensure complete conversion, which should be monitored by a suitable technique like TLC or GC-MS.
-
-
Work-up & Quenching: Upon completion, terminate the reaction by adding 10 mL of water. Extract the mixture with dichloromethane (3 x 15 mL).[5][9]
-
Expertise & Causality: Quenching with water stops the reaction and dissolves inorganic salts. Dichloromethane is a dense, water-immiscible organic solvent ideal for extracting the lipophilic product. Repeating the extraction three times ensures quantitative recovery of the product from the aqueous phase.
-
-
Purification: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate and distilled water. Dry over anhydrous Na₂SO₄, filter, and concentrate.[5]
-
Trustworthiness: The sodium thiosulfate wash is a critical self-validating step; it reduces any unreacted iodine (a visible brown/purple color) to colorless iodide, simplifying purification. The water wash removes any remaining water-soluble impurities. Anhydrous sodium sulfate removes trace water from the organic solvent, which is essential before solvent evaporation.
-
-
Final Isolation: Purify the crude product by column chromatography.
-
Expertise & Causality: Column chromatography is the standard method to separate the desired product from any non-polar byproducts or residual starting material, yielding the final product of high purity. The final structure and purity should be confirmed by NMR spectroscopy.
-
Safety and Handling
As a chemical intermediate, proper handling of 1,3-Difluoro-5-iodobenzene is paramount.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Signal Word: Warning.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat. Handle only in a well-ventilated area, preferably a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend refrigerated storage (2-8 °C) and protection from light to ensure long-term stability.[1]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
1,3-Difluoro-5-iodobenzene is a highly functionalized aromatic building block whose physical properties are intrinsically linked to its utility in advanced chemical synthesis. Its high density, distinct boiling point, and solubility profile are not just data points, but practical parameters that guide the synthetic chemist in designing robust, efficient, and scalable reaction protocols. A thorough understanding of these properties, combined with rigorous adherence to safety protocols, enables researchers and drug development professionals to fully leverage the synthetic potential of this versatile intermediate.
References
-
Hebei Weimiao. (2025, February 21). Characteristics and functions of pharmaceutical intermediates. [Link]
-
PubChem. 1,3-Difluoro-5-iodobenzene. National Center for Biotechnology Information. [Link]
-
Dell Tech Laboratories Ltd. (2023, August 10). Physical Properties Testing. [Link]
-
MaTestLab. (2025, July 2). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. [Link]
-
INRS. (2009). Methods for determining the physico-chemical properties under REACH. [Link]
-
ASTM International. (2001). D2887-01: Standard Test Method for Boiling Range Distribution of Petroleum Fractions by Gas Chromatography. [Link]
-
Westmoreland Mechanical Testing & Research, Inc. Physical Properties Testing. [Link]
-
MaTestLab. (2024, November 1). ASTM D1475 Standard Test Method for Density of Liquid Coatings, Inks, and Related Products. [Link]
-
Chemsrc. 1,3-Difluoro-5-iodobenzene. [Link]
Sources
- 1. sfu.ca [sfu.ca]
- 2. chemscene.com [chemscene.com]
- 3. matestlabs.com [matestlabs.com]
- 4. 1,3-Difluoro-5-iodobenzene | C6H3F2I | CID 2778221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3-Difluoro-5-iodobenzene | 2265-91-0 [chemicalbook.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. matestlabs.com [matestlabs.com]
- 8. delltech.com [delltech.com]
- 9. rsc.org [rsc.org]
